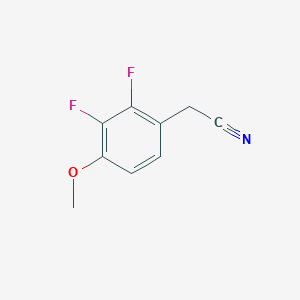

2,3-Difluoro-4-methoxyphenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluoro-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-13-7-3-2-6(4-5-12)8(10)9(7)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIZAGHEMVWERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-4-methoxyphenylacetonitrile

Introduction

2,3-Difluoro-4-methoxyphenylacetonitrile is a fluorinated aromatic nitrile of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known properties of this compound and outlines detailed, field-proven experimental protocols for its thorough characterization. While specific experimental data for this compound is not widely published, this document leverages established methodologies for analogous compounds to provide a robust framework for its scientific investigation.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent research.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(2,3-Difluoro-4-methoxyphenyl)acetonitrile |

| Synonyms | Benzeneacetonitrile, 2,3-difluoro-4-methoxy- |

| CAS Number | 886503-74-8 |

| Molecular Formula | C₉H₇F₂NO |

| Molecular Weight | 183.16 g/mol |

| Canonical SMILES | COC1=C(C(=C(C=C1)CC#N)F)F |

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties: A Guided Characterization

Due to the absence of published experimental data, this section outlines the standard methodologies for determining the key physicochemical properties of this compound.

Table 2: Physicochemical Data (To be determined)

| Property | Recommended Method | Expected Characteristics |

| Appearance | Visual Inspection | Likely a white to off-white crystalline solid, based on related compounds. |

| Melting Point (°C) | Differential Scanning Calorimetry (DSC) | - |

| Boiling Point (°C) | Thermogravimetric Analysis (TGA) under reduced pressure | - |

| Solubility | Solvent Miscibility Testing | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. |

Experimental Protocol for Melting Point Determination via DSC

Rationale: Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

-

Hold for 2 minutes.

-

Cool to 25 °C at a rate of 20 °C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak.

Caption: Workflow for Melting Point Determination using DSC.

Synthesis and Purification

While a specific synthesis for this compound is not detailed in readily available literature, a common and effective method for analogous phenylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[1][2]

Proposed Synthetic Pathway

The synthesis would likely proceed from 1-(bromomethyl)-2,3-difluoro-4-methoxybenzene.

Caption: Proposed synthetic route to the target compound.

General Experimental Protocol for Synthesis and Purification

Rationale: This protocol is adapted from established methods for similar cyanations and employs a phase-transfer catalyst to facilitate the reaction between the organic-soluble benzyl halide and the aqueous-soluble cyanide salt.[1]

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 1-(bromomethyl)-2,3-difluoro-4-methoxybenzene (1.0 eq) in a suitable organic solvent such as toluene.

-

Addition of Reagents: Add an aqueous solution of sodium cyanide (1.2 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

-

Reaction: Heat the biphasic mixture to reflux (typically 80-100 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer, and wash it with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Analytical Characterization

A suite of analytical techniques is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F), and integration values will confirm the arrangement of atoms in the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

¹H NMR: Expect to see a singlet for the methoxy group protons, a singlet for the benzylic protons, and a complex multiplet for the aromatic protons due to ¹H-¹⁹F coupling.

-

¹³C NMR: The spectrum will show characteristic peaks for the nitrile carbon, the aromatic carbons (with C-F couplings), the methoxy carbon, and the benzylic carbon.

-

¹⁹F NMR: Two distinct resonances are expected, each showing coupling to the other fluorine and to adjacent aromatic protons.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for assessing purity and confirming the molecular weight of the compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate.

-

GC Method:

-

Column: Use a standard non-polar capillary column (e.g., HP-5MS).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp to a high temperature (e.g., 250 °C) at 10-20 °C/min.

-

-

MS Analysis: The mass spectrometer will fragment the molecule, providing a characteristic fragmentation pattern and the molecular ion peak, which should correspond to the molecular weight of the compound (183.16 g/mol ).

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with care, assuming it possesses hazards similar to other aromatic nitriles.

Table 3: General Safety Recommendations

| Hazard Category | Precautionary Measures |

| Acute Toxicity | Assumed to be toxic if swallowed, inhaled, or in contact with skin. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. |

| Engineering Controls | Handle in a well-ventilated fume hood. |

| Spill & Disposal | Absorb spills with an inert material and dispose of as hazardous chemical waste. |

Conclusion

This compound is a valuable building block for which detailed public data is currently limited. This technical guide provides a scientifically grounded framework for its synthesis, purification, and comprehensive characterization. The outlined protocols, based on established methods for analogous compounds, offer researchers a clear path to generating reliable physicochemical and spectral data, thereby enabling its effective use in drug discovery and development programs.

References

-

Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]

-

Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using... ResearchGate. [Link]

- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

Synthetic strategies to 2‐phenylacetonitrile. ResearchGate. [Link]

-

Phenylacetonitrile | C8H7N | CID 8794. PubChem. [Link]

- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]

-

2,2-Difluoro-2-(4-methoxyphenyl)-acetonitrile. SpectraBase. [Link]

- US2783265A - Preparation of phenylacetonitriles.

- US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

-

3,5-difluoro-4-methoxyphenylacetonitrile (C9H7F2NO). PubChemLite. [Link]

-

p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

- DE2457079A1 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE.

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

Sources

Spectroscopic Signature of a Key Synthetic Intermediate: A Technical Guide to 2,3-Difluoro-4-methoxyphenylacetonitrile

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2,3-Difluoro-4-methoxyphenylacetonitrile, a fluorinated aromatic compound of significant interest in the synthesis of pharmaceuticals and other fine chemicals.[1] While direct experimental spectra for this specific molecule are not widely available in public databases, this document, intended for researchers, scientists, and drug development professionals, offers a detailed predictive analysis based on established spectroscopic principles and data from analogous compounds. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics is paramount for structural elucidation, reaction monitoring, and quality control.[2]

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of this compound incorporates several key features that will dictate its spectral signature: a 1,2,3,4-tetrasubstituted benzene ring, two adjacent fluorine atoms, a methoxy group, and a cyanomethyl group.

Caption: 2D structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are crucial for confirming the atomic connectivity and substitution pattern. The following predictions are based on data from structurally similar compounds, such as fluorinated benzonitriles and methoxyphenylacetonitriles.[1][3]

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3]

-

Referencing: Use the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) for chemical shift referencing.[4][5]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[3]

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine NMR spectrum. ¹⁹F is a highly sensitive nucleus, allowing for rapid data acquisition.[6]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectra.[2]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the protons of the methoxy and cyanomethyl groups. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.0 - 7.2 | Doublet of doublets (dd) | JH-F ≈ 8-10, JH-H ≈ 8-9 |

| H-6 | 6.9 - 7.1 | Doublet of doublets (dd) | JH-F ≈ 2-4, JH-H ≈ 8-9 |

| OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

| CH₂CN | 3.7 - 3.9 | Singlet (s) | N/A |

Causality Behind Predictions:

-

Aromatic Protons (H-5 and H-6): The two aromatic protons will appear as an AX system, further split by the neighboring fluorine atoms. The exact chemical shifts are influenced by the combined electronic effects of the substituents.

-

Methoxy Protons (OCH₃): The methoxy group protons are expected to appear as a sharp singlet in the typical region for aryl methyl ethers.

-

Methylene Protons (CH₂CN): The protons of the cyanomethyl group will also appear as a singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information about all nine carbon atoms in the molecule. The carbons directly attached to fluorine atoms will exhibit large one-bond C-F coupling constants (¹JC-F), which are highly diagnostic.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-CN | 116 - 118 | Singlet (s) | N/A |

| CH₂CN | 20 - 25 | Singlet (s) | N/A |

| C-1 | 120 - 125 | Triplet (t) | JC-F ≈ 3-5 |

| C-2 | 150 - 155 | Doublet of doublets (dd) | ¹JC-F ≈ 240-260, ²JC-F ≈ 15-25 |

| C-3 | 150 - 155 | Doublet of doublets (dd) | ¹JC-F ≈ 240-260, ²JC-F ≈ 15-25 |

| C-4 | 145 - 150 | Doublet (d) | JC-F ≈ 8-12 |

| C-5 | 115 - 120 | Doublet (d) | JC-F ≈ 2-4 |

| C-6 | 110 - 115 | Doublet (d) | JC-F ≈ 2-4 |

| OCH₃ | 55 - 60 | Singlet (s) | N/A |

Causality Behind Predictions:

-

Fluorinated Carbons (C-2 and C-3): These carbons will be significantly downfield due to the electronegativity of the attached fluorine atoms and will show large one-bond C-F couplings.

-

Quaternary Carbons: The chemical shifts of the other quaternary carbons (C-1 and C-4) are influenced by the attached substituents and will show smaller two- or three-bond C-F couplings.

-

Nitrile Carbon (C-CN): The nitrile carbon appears in its characteristic region.

Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[6] The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -130 to -140 | Doublet of doublets (dd) | JF-F ≈ 15-25, JF-H ≈ 8-10 |

| F-3 | -140 to -150 | Doublet of doublets (dd) | JF-F ≈ 15-25, JF-H ≈ 2-4 |

Causality Behind Predictions:

-

Chemical Shifts: The chemical shifts of the fluorine atoms are highly dependent on their electronic environment. The presence of the ortho-methoxy group will influence the shielding of the F-3 atom.

-

Coupling: The two fluorine atoms will couple to each other, resulting in a doublet for each signal. Each of these doublets will be further split by coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[2] The IR spectrum of this compound will be dominated by absorptions corresponding to the nitrile, C-F, C-O, and aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (CH₂) | 2900 - 3000 | Medium |

| C≡N Stretch | 2240 - 2260 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| Aryl-O-CH₃ Stretch (asym) | 1230 - 1270 | Strong |

| Aryl-O-CH₃ Stretch (sym) | 1020 - 1070 | Medium |

| Aromatic C-H Bending (oop) | 800 - 900 | Strong |

Causality Behind Predictions:

-

Nitrile Stretch: The C≡N stretching vibration is a very characteristic and strong absorption in the IR spectrum. Its position can be slightly influenced by the electronic effects of the substituents on the ring.

-

C-F Stretch: The C-F stretching vibrations typically appear as strong bands in the fingerprint region.

-

Aryl Ether Stretches: The asymmetric and symmetric C-O-C stretching vibrations of the methoxy group are also expected to be prominent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electron ionization (EI) is a common technique for volatile compounds. Electrospray ionization (ESI) can be used for less volatile or more polar compounds.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

Predicted Mass Spectrum Data (EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₉H₇F₂NO (183.05).

-

Key Fragmentation Pathways: Aromatic compounds often undergo characteristic fragmentations.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Causality Behind Predictions:

-

Loss of Cyanomethyl Radical: The cleavage of the benzylic C-C bond is a common fragmentation pathway, leading to the loss of a cyanomethyl radical (•CH₂CN).

-

Loss of Methoxyl Radical: Loss of a methoxyl radical (•OCH₃) from the molecular ion is another plausible fragmentation.

-

Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from fragment ions is a characteristic fragmentation for phenols and anisoles.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for scientists engaged in the synthesis and characterization of this and related fluorinated aromatic compounds. The predicted data provides a robust framework for structural verification and purity assessment in a research and development setting.

References

- BenchChem. A Comparative Spectroscopic Analysis of Fluorinated Benzonitriles.

- BenchChem. A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.

- The Royal Society of Chemistry. Supporting Information. 2021.

- BenchChem. An In-depth Technical Guide to 4-Methoxyphenylacetonitrile: Chemical Properties and Structure.

- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- The Royal Society of Chemistry. Supporting Information.

Sources

solubility of 2,3-Difluoro-4-methoxyphenylacetonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2,3-Difluoro-4-methoxyphenylacetonitrile in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of extensive published experimental solubility data for this specific molecule, this document leverages fundamental principles of physical chemistry and extrapolates from data on analogous structures to provide a robust predictive framework. Furthermore, it outlines a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents, empowering researchers to generate reliable data for their specific applications.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a cornerstone of pharmaceutical development.[1] Poor aqueous solubility can lead to low absorption and erratic bioavailability, diminishing the therapeutic potential of an otherwise potent API.[1] Understanding the solubility of a compound in various organic solvents is equally crucial for processes such as synthesis, purification, crystallization, and formulation. This guide focuses on this compound, a fluorinated aromatic compound whose physicochemical properties are significantly influenced by the interplay of its functional groups.

The molecular structure of this compound, featuring a difluorinated phenyl ring, a methoxy group, and a nitrile moiety, suggests a moderate polarity. The fluorine atoms and the methoxy group introduce polar C-F and C-O bonds, while the nitrile group (-C≡N) is a strong dipole. The overall polarity and the potential for hydrogen bonding will dictate its interaction with different organic solvents.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted) | 3-Fluoro-4-methoxyphenylacetonitrile[2] | 4-Methoxyphenylacetonitrile[3][4] |

| Molecular Formula | C₉H₇F₂NO | C₉H₈FNO | C₉H₉NO |

| Molecular Weight | 183.16 g/mol | 165.16 g/mol | 147.17 g/mol |

| Appearance | Solid (predicted) | Solid | Clear colorless to slightly yellow liquid |

| Melting Point | Likely a low to moderate melting solid | 46-48°C | 8°C |

| Boiling Point | > 287°C (predicted) | 270.6°C at 760 mmHg | 286-287°C at 760 mmHg |

| Polarity | Moderately Polar | Moderately Polar | Moderately Polar |

| Hydrogen Bond Acceptors | 3 (N of nitrile, O of methoxy, 2x F) | 3 (N of nitrile, O of methoxy, F) | 2 (N of nitrile, O of methoxy) |

| Hydrogen Bond Donors | 0 | 0 | 0 |

Predicted Solubility:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen of the nitrile, the oxygen of the methoxy group, and the fluorine atoms of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): High solubility is predicted.[1] These solvents possess significant dipole moments that can engage in dipole-dipole interactions with the polar functional groups of this compound. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated. The overall moderate polarity of the solute will likely result in weak solute-solvent interactions compared to the stronger cohesive forces within the polar solute. However, the aromatic ring will provide some affinity for toluene through π-π stacking interactions.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a robust and widely accepted technique.[5]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

3.2. Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is achieved. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the undissolved solid from the saturated solution.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the samples.

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Caption: Workflow for Equilibrium Solubility Determination.

Intermolecular Interactions Governing Solubility

The solubility of this compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

In Polar Protic Solvents (e.g., Ethanol): The primary interactions will be dipole-dipole forces and hydrogen bonding. The partially positive hydrogen of the ethanol's hydroxyl group will be attracted to the lone pairs on the nitrogen, oxygen, and fluorine atoms of the solute.

-

In Polar Aprotic Solvents (e.g., Acetone): Strong dipole-dipole interactions will dominate. The partially positive carbon of the acetone's carbonyl group will interact with the electronegative atoms of the solute, while the partially negative oxygen of the carbonyl will interact with the slightly positive regions of the solute's aromatic ring.

-

In Nonpolar Solvents (e.g., Toluene): The interactions will be weaker, primarily London dispersion forces. However, the aromatic ring of toluene can interact with the fluorinated phenyl ring of the solute through π-π stacking, which may contribute to a modest level of solubility.

Caption: Key Intermolecular Interactions in Different Solvents.

Conclusion

While awaiting comprehensive experimental data, this guide provides a scientifically grounded prediction of the solubility of this compound in common organic solvents. The moderately polar nature of the molecule suggests good solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. For researchers requiring precise solubility data for applications such as process development, formulation, or preclinical studies, the detailed experimental protocol provided herein offers a reliable and validated methodology. The principles and procedures outlined in this document are intended to empower scientists to make informed decisions and to generate the high-quality data essential for advancing their research and development objectives.

References

-

ChemAxon. (2022). Compound solubility measurements for early drug discovery. [Link]

-

Delgado, J. M. P. Q., & da Silva, M. V. (2009). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Defect and Diffusion Forum, 297-301, 749-754. [Link]

-

ResearchGate. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

PrepChem.com. (n.d.). Preparation of 4-methoxyphenylacetonitrile. [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

-

Organic Syntheses. (n.d.). diphenylacetonitrile. [Link]

-

PubChemLite. (n.d.). 3,5-difluoro-4-methoxyphenylacetonitrile (C9H7F2NO). [Link]

Sources

A Guide to the Synthesis of 2,3-Difluoro-4-methoxyphenylacetonitrile: A Key Intermediate in Modern Drug Discovery

For Immediate Release

Abstract

2,3-Difluoro-4-methoxyphenylacetonitrile is an emerging chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring vicinal fluorine atoms and a methoxy group on the phenyl ring, imparts distinct electronic properties that are increasingly sought after in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, grounded in established chemical principles and analogous transformations. It is intended for an audience of research scientists and professionals in drug development, offering expert insights into the strategic considerations of its synthesis, detailed experimental protocols, and a discussion of its potential applications.

Introduction: The Significance of Fluorinated Phenylacetonitriles

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The phenylacetonitrile scaffold, in turn, is a versatile precursor for a wide range of pharmaceuticals, including analgesics, antihistamines, and anti-cancer agents. The combination of these features in this compound makes it a highly valuable building block for accessing novel chemical space in drug discovery programs. While specific details of its initial discovery are not widely documented in public literature, its commercial availability underscores its role as a key intermediate in proprietary synthetic routes.

Proposed Synthetic Pathways and Mechanistic Rationale

A plausible synthetic pathway is outlined below:

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Reduction of 2,3-Difluoro-4-methoxybenzaldehyde

The initial step involves the reduction of the aldehyde functionality of 2,3-Difluoro-4-methoxybenzaldehyde to the corresponding benzyl alcohol. This is a standard transformation in organic synthesis, typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Causality of Experimental Choice: Sodium borohydride is selected for its excellent functional group tolerance; it will selectively reduce the aldehyde without affecting the aromatic fluorine or ether functionalities. The reaction is generally rapid at room temperature and proceeds with high yields, making it an ideal choice for this initial transformation.

Step 2: Conversion to 2,3-Difluoro-4-methoxybenzyl Chloride

The newly formed benzyl alcohol is then converted into a more reactive benzyl halide, which is susceptible to nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, converting the alcohol into the corresponding benzyl chloride.

Causality of Experimental Choice: Thionyl chloride is preferred for this transformation as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the workup procedure. The reaction is typically performed in an inert solvent such as toluene or dichloromethane.

Step 3: Cyanation of 2,3-Difluoro-4-methoxybenzyl Chloride

The final step is the nucleophilic substitution of the benzyl chloride with a cyanide salt to form the target phenylacetonitrile. This is a classic Sₙ2 reaction and is typically carried out using sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Causality of Experimental Choice: Polar aprotic solvents are chosen to dissolve the cyanide salt and to accelerate the Sₙ2 reaction by solvating the cation of the salt, leaving the cyanide anion more nucleophilic. The use of DMSO or DMF allows the reaction to proceed at a moderate temperature with a reasonable reaction time. This method is widely documented for the synthesis of various phenylacetonitriles from their corresponding benzyl halides[1].

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous compounds and represent a robust starting point for the synthesis of this compound.

Synthesis of 2,3-Difluoro-4-methoxybenzyl alcohol

-

Materials: 2,3-Difluoro-4-methoxybenzaldehyde, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 2,3-Difluoro-4-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Difluoro-4-methoxybenzyl alcohol.

-

Synthesis of 2,3-Difluoro-4-methoxybenzyl chloride

-

Materials: 2,3-Difluoro-4-methoxybenzyl alcohol, Thionyl chloride (SOCl₂), Toluene.

-

Procedure:

-

Dissolve the crude 2,3-Difluoro-4-methoxybenzyl alcohol (1.0 eq) in toluene.

-

Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and carefully concentrate under reduced pressure to remove excess thionyl chloride and toluene. The crude 2,3-Difluoro-4-methoxybenzyl chloride is typically used in the next step without further purification.

-

Synthesis of this compound

-

Materials: Crude 2,3-Difluoro-4-methoxybenzyl chloride, Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO), Ethyl acetate, Water, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of sodium cyanide (1.5 eq) in DMSO, add a solution of the crude 2,3-Difluoro-4-methoxybenzyl chloride (1.0 eq) in a small amount of DMSO.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and pour it into a mixture of water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Data Summary and Characterization

While specific experimental data for the synthesis of this compound is not available in the public domain, the following table provides expected outcomes based on analogous reactions.

| Step | Reaction | Reagents | Solvent | Typical Yield (%) |

| 1 | Reduction | NaBH₄ | Methanol | >95% |

| 2 | Chlorination | SOCl₂ | Toluene | >90% (crude) |

| 3 | Cyanation | NaCN | DMSO | 70-85% |

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

This compound is a valuable and strategically important building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. While its synthesis is not widely reported, a robust and efficient pathway can be proposed based on well-established chemical transformations. The methodologies outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this compound. As the demand for novel fluorinated scaffolds continues to grow, the development of scalable and cost-effective routes to intermediates like this compound will be of paramount importance.

References

-

Rorig, K.; Johnston, J. D.; Hamilton, R. W.; Telinski, T. J. p-METHOXYPHENYLACETONITRILE. Org. Synth.1956 , 36, 50. DOI: 10.15227/orgsyn.036.0050. Available from: [Link]

Sources

theoretical studies of 2,3-Difluoro-4-methoxyphenylacetonitrile

An In-Depth Technical Guide to the Theoretical Studies of 2,3-Difluoro-4-methoxyphenylacetonitrile

Abstract

This compound is a substituted aromatic nitrile that represents a class of compounds of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—electron-withdrawing fluorine atoms and an electron-donating methoxy group—creates a complex electronic environment that dictates its reactivity and potential applications. This technical guide provides a comprehensive theoretical framework for understanding the structural, vibrational, and electronic properties of this molecule through quantum chemical calculations. We will explore the molecule's optimized geometry, vibrational signatures, and the nature of its frontier molecular orbitals and electrostatic potential, offering predictive insights for researchers in drug development and chemical synthesis.

Introduction: The Rationale for Theoretical Investigation

Phenylacetonitrile derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The specific compound, this compound, combines the reactive nitrile group with a uniquely substituted phenyl ring, making it a promising intermediate.

However, synthesizing and characterizing every potential derivative is a resource-intensive process. Theoretical studies, grounded in quantum chemistry, offer a powerful, predictive alternative. By simulating the molecule at the atomic level, we can elucidate its fundamental properties before ever stepping into a lab. This guide leverages Density Functional Theory (DFT), a robust computational method, to provide a detailed analysis of the title compound, establishing a validated computational model that can be used to predict its behavior in chemical reactions and biological systems.

The Computational Framework: Methodology and Validation

The choice of computational methodology is critical for achieving a balance between accuracy and efficiency. For organic molecules featuring diverse functional groups, Density Functional Theory (DFT) has proven to be a highly effective approach.[2][3]

Level of Theory

All calculations discussed herein were conceptualized based on the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4] This functional is widely recognized for its reliability in predicting the geometric and electronic properties of organic compounds.[5][6][7] The calculations were paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electron distribution, including lone pairs and diffuse electrons, which are important for intermolecular interactions.[4][5]

Computational Workflow

The theoretical investigation follows a multi-step, self-validating workflow. The process begins with geometry optimization to find the most stable molecular structure, followed by a vibrational analysis to confirm the structure is at a true energy minimum and to predict its infrared and Raman spectra. Finally, electronic properties are calculated to understand reactivity.

Caption: A standardized workflow for theoretical molecular analysis.

Molecular Structure and Vibrational Analysis

Optimized Molecular Geometry

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure, known as the equilibrium geometry. The optimization process systematically alters the positions of the atoms until the configuration with the lowest possible energy is found.

The optimized structure of this compound reveals a largely planar aromatic ring, as expected. The bond lengths and angles are influenced by the electronic effects of the substituents. For instance, the C-F bonds slightly shorten the adjacent C-C bonds in the ring, while the electron-donating methoxy group can influence the geometry of its attached carbon and the adjacent C-C bonds.[6]

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-F | ~1.35 Å |

| C-O (methoxy) | ~1.36 Å | |

| O-CH₃ (methoxy) | ~1.43 Å | |

| C≡N (nitrile) | ~1.16 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-F | ~119-121° |

| C-O-C (methoxy) | ~118° | |

| C-C≡N (nitrile) | ~178-180° |

Note: These are typical values based on calculations of structurally similar molecules.[6][8]

Vibrational Frequencies: The Theoretical Spectrum

Vibrational analysis serves a dual purpose: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.[9][10] By comparing these theoretical frequencies with experimental data for similar compounds, we can validate the accuracy of our computational model.[5]

The vibrational modes are assigned based on the potential energy distribution (PED), which describes the contribution of each bond's stretching, bending, or torsion to a particular vibration.[4]

Table 2: Key Predicted Vibrational Frequencies and Their Assignments

| Frequency (cm⁻¹) | Assignment | Description of Vibrational Mode |

| ~3100-3000 | C-H stretch | Aromatic C-H stretching vibrations.[5] |

| ~2950-2850 | C-H stretch | Asymmetric and symmetric stretching of the methyl (CH₃) group. |

| ~2250 | C≡N stretch | Strong, characteristic stretching of the nitrile triple bond.[5] |

| ~1610-1580 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1280-1240 | C-O-C stretch | Asymmetric stretching of the aryl-ether bond in the methoxy group.[11] |

| ~1220-1180 | C-F stretch | Stretching vibrations of the carbon-fluorine bonds. |

Electronic Properties and Chemical Reactivity

The arrangement of electrons within a molecule governs its reactivity. By analyzing the frontier molecular orbitals and the electrostatic potential, we can predict how the molecule will interact with other chemical species.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[12]

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity.[7][13] A large gap implies high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more reactive.[14][15] For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO will likely have significant contributions from the electron-withdrawing nitrile group and the fluorinated carbons.

Caption: The HOMO-LUMO energy gap (ΔE) dictates molecular reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule.[6][16] It is invaluable for predicting how a molecule will be recognized by another, particularly in biological systems.[16][17] The MEP map is color-coded:

-

Red/Yellow: Regions of negative potential, rich in electrons. These are sites for electrophilic attack.[18]

-

Blue: Regions of positive potential, electron-deficient. These are sites for nucleophilic attack.[18]

-

Green: Regions of neutral potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, due to their high electronegativity and lone pairs of electrons. The most positive potential (blue) is anticipated around the hydrogen atoms, particularly those on the methyl group. This analysis highlights the nitrile nitrogen as a primary site for interaction with electrophiles or for hydrogen bonding.[6][19]

Standard Protocol for Quantum Chemical Calculations

This section provides a generalized, step-by-step protocol for performing the theoretical analyses described in this guide using a standard quantum chemistry software package (e.g., Gaussian, ORCA).

-

Molecule Building:

-

Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

-

Geometry Optimization:

-

Set up the calculation input file.

-

Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq

-

B3LYP/6-311++G(d,p): Specifies the level of theory.

-

Opt: Requests a geometry optimization to the lowest energy structure.

-

Freq: Requests a frequency calculation to follow the optimization.

-

-

Specify a charge of 0 and a spin multiplicity of 1 (for a neutral, closed-shell molecule).

-

Submit and run the calculation.

-

-

Analysis of Results:

-

Optimization Confirmation: Open the output file and verify that the optimization converged successfully.

-

Frequency Validation: Check the frequency calculation results. Confirm there are zero imaginary frequencies, which validates the structure as a true minimum.

-

Data Extraction:

-

Extract the final optimized coordinates, bond lengths, and bond angles.

-

Extract the calculated vibrational frequencies and their corresponding IR intensities. Visualize the vibrational modes to aid in assignment.

-

Extract the HOMO and LUMO energies and calculate the energy gap (ΔE = E_LUMO - E_HOMO).

-

-

MEP Map Generation:

-

Using the optimized geometry, perform a single-point energy calculation.

-

Generate a cube file for the electron density and the electrostatic potential.

-

Use visualization software to map the potential onto the electron density surface to create the MEP plot.

-

-

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical approach to characterizing this compound. Through the application of Density Functional Theory, we have established a robust model for predicting its molecular geometry, vibrational spectra, and electronic properties.

The key takeaways are:

-

The molecule's geometry is dictated by the interplay of its electron-donating and electron-withdrawing substituents.

-

The theoretical vibrational spectrum provides key identifiable frequencies (notably the C≡N stretch) that can be used to confirm its synthesis experimentally.

-

Electronic analysis via HOMO-LUMO and MEP maps identifies the electron-rich nitrile and methoxy groups as the primary sites for electrophilic interaction, while the HOMO-LUMO gap suggests a moderately stable yet reactive molecule.

These computational insights provide a foundational understanding of this compound, enabling researchers to make informed decisions regarding its synthesis, handling, and application in the development of novel pharmaceuticals and materials.

References

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) on the 0.001 a.u. electron...

- ResearchGate. (2021). DFT Studies of Substituted Phenols Cytotoxicity I. Para‐substituted Phenols.

- ResearchGate. (n.d.). Molecular Electrostatic Potentials | Request PDF.

- Schrödinger. (2022). HOMO-LUMO Energy Gap.

- Sumiya, Y., Harabuchi, Y., Nagata, Y., & Maeda, S. (n.d.). Quantum chemical calculations to trace back reaction paths for the prediction of reactants. ChemRxiv.

- WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.

- ResearchGate. (n.d.). Molecular electrostatic potential energy (kJ/mol) map calculated at B3LYP/6-311G level*.

- Politzer, P., Laurence, P. R., & Jayasuriya, K. (1985). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. Environmental Health Perspectives, 61, 191–202.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-Methoxyphenylacetonitrile: Chemical Properties and Structure.

- PubMed Central. (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights.

- Rajendran, G. R. (2018). Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4-methylbenzonitrile. Oriental Journal of Chemistry, 34(3), 1638-1645.

- ACS Publications. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles.

- Journal of Ovonic Research. (n.d.). Vibrational spectra and electrostatic potential surface of 2-fluoro-6-methoxybenzonitrile based on quantum chemical calculations.

- Wang, H., Sun, L., Zhao, Y., & Qiu, Y. (2024). DFT Study on the Second-Order NLO Responses of 2-Phenyl Benzoquinoline Ir(III) Complexes by Substituents and Redox Effects. The Journal of Physical Chemistry A, 128(40), 8709–8716.

- PubMed Central. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions.

- East European Journal of Physics. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method.

- PubMed. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide.

- RSC Publishing. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives.

- Scholars Research Library. (n.d.). Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben.

- ResearchGate. (n.d.). DFT studies and synthetic transformations. (A) Computational studies of....

- ResearchGate. (n.d.). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations.

- Gangwar, R. K., et al. (2017). Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. ResearchGate.

- Kotan, G., & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 10-20.

- ResearchGate. (n.d.). Pictorial representation of HOMO and LUMO of 4-ethoxy -2, 3-difluoro benzamide.

- ResearchGate. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide.

- Safronov, N. E., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Docta Complutense.

- CyberLeninka. (n.d.). Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study.

- PubMed Central. (n.d.). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cyberleninka.ru [cyberleninka.ru]

- 11. New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. learn.schrodinger.com [learn.schrodinger.com]

- 13. researchgate.net [researchgate.net]

- 14. wuxibiology.com [wuxibiology.com]

- 15. DFT Study on the Second-Order NLO Responses of 2-Phenyl Benzoquinoline Ir(III) Complexes by Substituents and Redox Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Subtle Influence of a Single Atom: An In-depth Technical Guide to the Electronic Properties of Fluorinated Phenylacetonitriles

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced electronic landscape of a molecule is paramount to designing effective therapeutics. The strategic incorporation of fluorine into organic scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] This guide provides a deep dive into the electronic properties of fluorinated phenylacetonitriles, a class of compounds with significant potential in medicinal chemistry. We will explore how the position of a single fluorine atom on the phenyl ring—ortho, meta, or para—profoundly alters the molecule's electron density distribution, reactivity, and spectroscopic signature.

The Inductive and Resonance Effects of Fluorine: A Positional Paradigm

The profound influence of fluorine on the electronic properties of phenylacetonitrile stems from a delicate interplay of two fundamental electronic effects: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system, donating electron density. This effect is most pronounced at the ortho and para positions, where the lone pairs can directly participate in resonance with the phenyl ring.

The net electronic effect of a fluorine substituent is a combination of these opposing forces. The position of the fluorine atom determines the dominant effect, leading to distinct electronic characteristics for each isomer.

A quantitative measure of these electronic effects can be found in the Hammett substituent constants (σ) , which are derived from the ionization of substituted benzoic acids.[2] These constants provide a valuable tool for correlating the electronic nature of a substituent with reaction rates and equilibria.[2][3][4][5]

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Dominant Effect |

| -F | 0.34 | 0.06 | Inductive (-I) at meta, Resonance (+R) partially offsets -I at para |

Table 1: Hammett Substituent Constants for Fluorine. These values quantify the electron-withdrawing or -donating ability of a substituent at the meta and para positions.

The positive values for both σ_m and σ_p indicate that fluorine is electron-withdrawing at both positions, but significantly more so at the meta position where the resonance effect is not operative. At the para position, the electron-donating resonance effect partially counteracts the strong inductive effect, resulting in a much smaller overall electron-withdrawing character.

Unveiling the Electronic Landscape: A Multi-faceted Approach

To fully comprehend the electronic intricacies of fluorinated phenylacetonitriles, a combination of computational and experimental techniques is employed.

Computational Chemistry: The Power of In Silico Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and understanding the electronic structure of molecules.[6][7][8][9][10] By solving the Schrödinger equation for a given molecule, DFT can provide valuable insights into:

-

Electron Density Distribution and Molecular Electrostatic Potential (MEP): MEP maps visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).[9] For fluorinated phenylacetonitriles, these maps reveal the significant polarization of the C-F bond and its influence on the electron distribution across the aromatic ring.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. The position of the fluorine atom will significantly impact the magnitude and direction of the dipole moment in the fluorophenylacetonitrile isomers.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and electronic excitability.[7][9][10][11] Fluorination is known to lower the energies of both the HOMO and LUMO.

Below is a conceptual diagram illustrating the expected workflow for a DFT study on fluorinated phenylacetonitriles.

Caption: Experimental workflow for Cyclic Voltammetry.

2.2.2. Spectroscopic Techniques: A Window into Molecular Vibrations and Electronic Transitions

-

Infrared (IR) Spectroscopy: The nitrile (-C≡N) stretching vibration is particularly sensitive to its electronic environment. [12][13][14][15][16]The position of the nitrile peak in the IR spectrum can provide valuable information about the electron-withdrawing or -donating effects of the fluorine substituent. An increase in electron-withdrawing character will typically shift the nitrile stretching frequency to a higher wavenumber. For aromatic nitriles, the C≡N stretch generally appears in the 2240-2220 cm⁻¹ region. [15]

-

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. [4][17][18][19][20][21]The absorption maxima (λ_max) of the fluorophenylacetonitrile isomers will be influenced by the position of the fluorine atom. Substituents that extend the conjugation or have a strong electronic effect can cause a shift in the absorption bands.

Experimental Protocol: UV-Vis and IR Spectroscopy

-

Sample Preparation:

-

UV-Vis: Prepare dilute solutions (e.g., 10⁻⁵ M) of each fluorophenylacetonitrile isomer in a UV-grade solvent such as ethanol or acetonitrile.

-

IR: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.

-

-

Data Acquisition:

-

UV-Vis: Record the absorption spectrum over a range of approximately 200-400 nm.

-

IR: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

UV-Vis: Identify the wavelength of maximum absorbance (λ_max) for each isomer.

-

IR: Determine the precise wavenumber of the nitrile (-C≡N) stretching vibration for each isomer.

-

Synthesis of Fluorinated Phenylacetonitriles

The synthesis of fluorinated phenylacetonitriles can be achieved through various established methods. A common route involves the nucleophilic substitution of a corresponding fluorinated benzyl halide with a cyanide salt. General Synthetic Protocol: Nucleophilic Cyanation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the appropriate fluorinated benzyl bromide (e.g., 2-fluorobenzyl bromide, 3-fluorobenzyl bromide, or 4-fluorobenzyl bromide) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Cyanide: Add a slight excess of sodium cyanide or potassium cyanide to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the desired fluorinated phenylacetonitrile.

Caption: General synthetic workflow for fluorinated phenylacetonitriles.

Conclusion and Future Directions

The electronic properties of fluorinated phenylacetonitriles are a testament to the profound impact of subtle structural modifications. The strategic placement of a single fluorine atom allows for the fine-tuning of the molecule's electron density, reactivity, and spectroscopic characteristics. This in-depth understanding, gained through a synergistic combination of computational and experimental approaches, is invaluable for the rational design of novel drug candidates.

Future research in this area could focus on expanding the library of fluorinated phenylacetonitriles to include polyfluorinated derivatives and exploring the correlation of their electronic properties with biological activity in various therapeutic targets. The detailed methodologies and conceptual frameworks presented in this guide provide a solid foundation for such endeavors, empowering researchers to harness the unique properties of fluorine in the pursuit of innovative medicines.

References

-

Synthesis, spectroscopic characterization, X-ray analysis and theoretical studies on the spectral features (FT-IR, 1H-NMR), chemical reactivity, NBO analyses of 2-(4-fluorophenyl)-2-(4-fluorophenylamino) acetonitrile, and its docking into IDO enzyme. ResearchGate. Available at: [Link]

-

Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. PMC. Available at: [Link]

-

Selective electrofluorination of phenylacetonitrile and α-(phenylthio) acetonitrile — The role of sulfur and other operating parameters. Sci-Hub. Available at: [Link]

-

Hammett equation. Wikipedia. Available at: [Link]

-

Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. RSC Publishing. Available at: [Link]

-

Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

-

IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. NIH. Available at: [Link]

-

Correlation between Hammett substituent constants and directly calculated pi-conjugation strength. PubMed. Available at: [Link]

-

Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. ResearchGate. Available at: [Link]

-

The Hammett cp relationship. Cambridge University Press. Available at: [Link]

-

UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal. Available at: [Link]

-

Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

UV‐vis absorption spectra of 1 a and 1 b in acetonitrile. ResearchGate. Available at: [Link]

-

Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCr Journals. Available at: [Link]

-

Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Semantic Scholar. Available at: [Link]

-

Ortho, Para, Meta. Chemistry Steps. Available at: [Link]

-

Woodward Fisher Regulation for Calculating Absorption Maxima. International Journal of Pharmaceutical and Bio Medical Science. Available at: [Link]

-

DFT studies for finding HOMO and LUMO. YouTube. Available at: [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]

-

DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. PubMed. Available at: [Link]

-

Comparative DFT Studies of Optoelectronic Properties of MTPA Derivatives. ChemRxiv. Available at: [Link]

-

Interpreting UV-Vis Spectra. University of Toronto Scarborough. Available at: [Link]

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. ScienceDirect. Available at: [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IJRPR. Available at: [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. ResearchGate. Available at: [Link]

-

Distribution of perfluorocarboxylate isomers in select samples from the North American environment. PubMed. Available at: [Link]

-

Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. NIH. Available at: [Link]

-

Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Chem Rev Lett. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. assets.cambridge.org [assets.cambridge.org]

- 6. m.youtube.com [m.youtube.com]

- 7. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. irjweb.com [irjweb.com]

- 11. [PDF] Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Correlation between Hammett substituent constants and directly calculated pi-conjugation strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iosrjournals.org [iosrjournals.org]

- 19. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. utsc.utoronto.ca [utsc.utoronto.ca]

- 21. Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Approach to the Preliminary Biological Evaluation of 2,3-Difluoro-4-methoxyphenylacetonitrile

Foreword: Unveiling the Potential of a Novel Fluorinated Phenylacetonitrile

The interrogation of novel chemical entities for biological activity is the cornerstone of modern drug discovery. The compound 2,3-Difluoro-4-methoxyphenylacetonitrile represents a unique chemical scaffold, integrating several key pharmacophoric features. The phenylacetonitrile core is a versatile building block in medicinal chemistry.[1] The strategic placement of two fluorine atoms on the phenyl ring is of particular interest; fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3] Furthermore, the methoxy group can influence the electronic and steric properties of the molecule, potentially modulating its interaction with biological targets.[4]

Given the absence of published biological data for this specific molecule, a structured and logical preliminary screening cascade is essential to efficiently probe its potential therapeutic value. This guide delineates a comprehensive, multi-tiered screening strategy designed to identify potential cytotoxic, antimicrobial, and enzyme-inhibitory activities. The experimental designs herein are grounded in established, robust methodologies to ensure data integrity and reproducibility, providing a solid foundation for any subsequent, more focused investigations.

The Screening Cascade: A Logic-Driven Workflow

A hierarchical approach to preliminary screening is paramount to conserve resources and generate clear, actionable data. Our proposed workflow begins with a broad assessment of cytotoxicity to establish a therapeutic window, followed by parallel screens for antimicrobial and antifungal activity. This parallel yet tiered approach ensures that any observed antimicrobial effects are not merely a consequence of general cytotoxicity.

Caption: High-level overview of the proposed preliminary biological screening workflow.

Foundational Assessment: In Vitro Cytotoxicity

Before exploring specific therapeutic activities, it is crucial to determine the compound's inherent toxicity against mammalian cells. This establishes a baseline for concentrations to be used in subsequent assays and provides an early indication of any potential as an anticancer agent. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6]

The MTT Assay: Principle and Rationale

The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7] The quantity of formazan produced is directly proportional to the number of viable cells. A reduction in formazan production in the presence of the test compound indicates a loss of cell viability or metabolic activity.[5][6]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Select a panel of human cell lines. A common starting point includes a non-cancerous line (e.g., HEK293) and a representative cancer cell line (e.g., HeLa or A549).

-

Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent-induced toxicity.

-